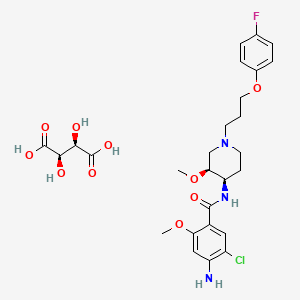

Cisapride tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cisapride tartrate is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . This compound has been used to treat conditions like gastroesophageal reflux disease and diabetic gastroparesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cisapride tartrate can be synthesized through a multi-step process involving the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the use of hydrophilic polymers to create sustained-release formulations . These formulations are designed to release the drug at different sites along the gastrointestinal tract, ensuring a consistent therapeutic effect .

Analyse Des Réactions Chimiques

Types of Reactions

Cisapride tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.

Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and safety.

Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution could introduce new functional groups that modify the compound’s activity .

Applications De Recherche Scientifique

Cisapride tartrate has been extensively studied for its applications in various fields:

Mécanisme D'action

Cisapride tartrate acts by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility in the upper gastrointestinal tract, including increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and increased peristalsis of the duodenum and jejunum . The compound does not stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metoclopramide: Like cisapride tartrate, metoclopramide is a prokinetic agent used to treat gastrointestinal motility disorders.

Uniqueness

This compound is unique in its selective action on serotonin 5-HT4 receptors, which distinguishes it from other prokinetic agents that may have broader or different receptor targets . This specificity contributes to its efficacy in enhancing gastrointestinal motility without significant central nervous system side effects .

Propriétés

Numéro CAS |

86718-71-0 |

|---|---|

Formule moléculaire |

C27H35ClFN3O10 |

Poids moléculaire |

616.0 g/mol |

Nom IUPAC |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1 |

Clé InChI |

QFMZVCBZQAEZSJ-OIKXSMCUSA-N |

SMILES isomérique |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)

![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)

![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)